molecular formula C20H16CuF2O4 B12879744 Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-

Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-

Cat. No.: B12879744
M. Wt: 421.9 g/mol
InChI Key: HZFACUFDIRTEBU-UHFFFAOYSA-N
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Description

Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- is a coordination compound with the molecular formula C20H16CuF2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- typically involves the reaction of copper(II) acetate with 1-(4-fluorophenyl)-1,3-butanedione in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .

Mechanism of Action

The mechanism of action of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different biomolecules, affecting their structure and function. For example, it can bind to DNA and proteins, leading to changes in their activity and stability . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Copper, bis[1-(4-chlorophenyl)-1,3-butanedionato-O,O’]-
  • Copper, bis[1-(4-bromophenyl)-1,3-butanedionato-O,O’]-
  • Copper, bis[1-(4-methylphenyl)-1,3-butanedionato-O,O’]-

Uniqueness

Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with other molecules. The presence of fluorine can also enhance the compound’s biological activity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C20H16CuF2O4

Molecular Weight

421.9 g/mol

IUPAC Name

copper;1-(4-fluorophenyl)butane-1,3-dione

InChI

InChI=1S/2C10H8FO2.Cu/c2*1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2*2-6H,1H3;/q2*-1;+2

InChI Key

HZFACUFDIRTEBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.[Cu+2]

Origin of Product

United States

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